molecular formula C19H19ClN2O5 B12769657 N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine CAS No. 56396-41-9

N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine

Cat. No.: B12769657
CAS No.: 56396-41-9
M. Wt: 390.8 g/mol
InChI Key: QSUNQRWZXIBGOR-INIZCTEOSA-N
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Description

N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is a synthetic compound that combines ornithine, an amino acid, with two distinct benzoyl groups: one chlorinated and one hydroxylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine typically involves the following steps:

    Protection of Ornithine: The amino groups of ornithine are protected using suitable protecting groups to prevent unwanted reactions.

    Acylation: The protected ornithine is then acylated with p-chlorobenzoyl chloride and p-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzoyl groups at the N(sup 2) and N(sup 5) positions.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the acylation steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the role of ornithine in metabolic pathways.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorobenzoyl and hydroxybenzoyl groups can modulate the activity of these targets by altering their binding affinity and specificity. This modulation can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N(sup 2)-(p-Chlorobenzoyl)ornithine: Lacks the hydroxybenzoyl group, making it less versatile in terms of chemical reactivity.

    N(sup 5)-(p-Hydroxybenzoyl)ornithine: Lacks the chlorobenzoyl group, which reduces its potential for certain types of chemical modifications.

    N(sup 2)-(p-Methylbenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine: Similar structure but with a methyl group instead of a chlorine atom, affecting its electron-withdrawing properties.

Uniqueness

N(sup 2)-(p-Chlorobenzoyl)-N(sup 5)-(p-hydroxybenzoyl)ornithine is unique due to the presence of both a chlorobenzoyl and a hydroxybenzoyl group. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

56396-41-9

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

(2S)-2-[(4-chlorobenzoyl)amino]-5-[(4-hydroxybenzoyl)amino]pentanoic acid

InChI

InChI=1S/C19H19ClN2O5/c20-14-7-3-13(4-8-14)18(25)22-16(19(26)27)2-1-11-21-17(24)12-5-9-15(23)10-6-12/h3-10,16,23H,1-2,11H2,(H,21,24)(H,22,25)(H,26,27)/t16-/m0/s1

InChI Key

QSUNQRWZXIBGOR-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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